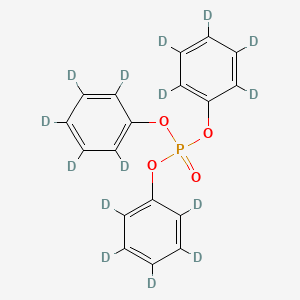

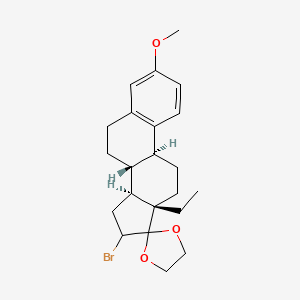

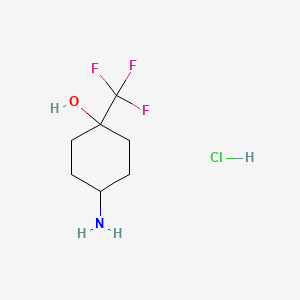

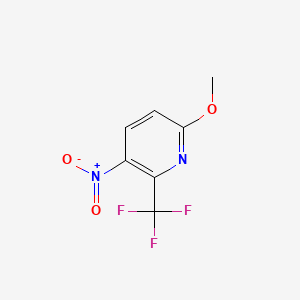

![molecular formula C19H22O5 B568965 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- CAS No. 303733-72-4](/img/structure/B568965.png)

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]-” is a chemical compound with the molecular formula C9H12O3 . It’s also known by other names such as Antodyne, Glycerol α-monophenyl ether, Glycerol α-phenyl ether, Phenol glyceryl ether, Phenylglyceryl ether, 3-Phenoxy-1,2-propanediol, Phenol glycerol ether, Phenol-glycerinaether, Phenyl-α-glycerol ether, Antodyn, 1-Fenoxy-2,3-propandiol, 1-Phenoxy-2,3-propanediol, U 27,462, 1,2-Dihydroxy-3-phenoxypropane, NSC 406489, α-Phenyl monoglyceryl ether, 3-phenoxypropane-1,2-diol .

科学的研究の応用

Synthetic Studies and Chemical Properties

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- and its derivatives are involved in various synthetic studies and chemical reactions. For instance:

- Suami et al. (1956) discussed the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol and its derivatives, contributing to the understanding of reactions involving oxirane compounds (Suami, Tetsuo et al., 1956).

- Studies by J. Swidinsky et al. (1963) explored the preparation and properties of carbamates and N-methylcarbamates derived from 3-(o-hydroxyphen-oxy)-1,2-propanediol, although no muscle relaxant activity was found in these compounds (J. Swidinsky et al., 1963).

Enzymatic Catalysis and Kinetics

The compound and its derivatives are also significant in enzymatic catalysis and kinetic studies. For example:

- Pawar and Yadav (2015) explored the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of 3-aryloxy-1,2-propandiols, highlighting its importance as an intermediate in various pharmaceutical compounds (Pawar & Yadav, 2015).

Bioremediation

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- plays a role in bioremediation processes, as indicated by:

- Chhaya and Gupte (2013) studied the role of laccase from Fusarium incarnatum UC-14 in the bioremediation of Bisphenol A, utilizing a reverse micelles system (Chhaya & Gupte, 2013).

Chiral Synthesis and Pharmaceutical Applications

The compound is involved in the synthesis of chiral and pharmaceutical products:

- Chen and Shum (1995) discussed a practical synthetic route to enantiopure 3-aryloxy-1,2-propanediols from chiral glycidol, showcasing the pharmaceutical significance of these compounds (Chen & Shum, 1995).

生化学分析

Biochemical Properties

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- plays a significant role in biochemical reactions due to its reactive epoxide groups. These groups can form covalent bonds with nucleophilic sites on enzymes, proteins, and other biomolecules. The compound interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various xenobiotics. Additionally, it can bind to proteins like albumin, affecting their structure and function. These interactions can lead to enzyme inhibition or activation, altering the biochemical pathways in which these enzymes are involved .

Cellular Effects

The effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- on cells and cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to disrupt the endocrine system by mimicking or blocking the action of natural hormones. This disruption can lead to altered gene expression and changes in cellular metabolism, affecting cell growth, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- exerts its effects through several mechanisms. The epoxide groups in the compound can react with nucleophilic sites on DNA, proteins, and other biomolecules, leading to the formation of covalent adducts. These adducts can interfere with normal cellular processes, such as DNA replication and repair, protein synthesis, and enzyme activity. Additionally, the compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- can change over time. The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of other chemicals. Studies have shown that the compound can degrade over time, leading to the formation of various byproducts. These byproducts can have different biological activities, potentially leading to long-term effects on cellular function. For example, the compound’s stability decreases with increasing water content, and significant changes in concentration can be observed within 24 hours .

Dosage Effects in Animal Models

The effects of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can cause toxic or adverse effects. Studies have shown that high doses of the compound can lead to endocrine disruption, reproductive toxicity, and developmental abnormalities. These effects are dose-dependent, with higher doses leading to more severe outcomes .

Metabolic Pathways

1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- is involved in several metabolic pathways. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism can also lead to the formation of reactive intermediates, which can cause cellular damage and oxidative stress .

Transport and Distribution

Within cells and tissues, 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, affecting its localization and accumulation. For example, it can bind to albumin in the bloodstream, facilitating its transport to different tissues. The compound’s distribution is influenced by factors such as its lipophilicity, molecular size, and the presence of specific transporters .

Subcellular Localization

The subcellular localization of 1,2-Propanediol, 3-[4-[[4-(oxiranylmethoxy)phenyl]methyl]phenoxy]- can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. The compound’s localization can also influence its interactions with other biomolecules, affecting its overall biological activity .

特性

IUPAC Name |

3-[4-[[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22O5/c20-10-16(21)11-22-17-5-1-14(2-6-17)9-15-3-7-18(8-4-15)23-12-19-13-24-19/h1-8,16,19-21H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNYFNDSFIABLEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)COC2=CC=C(C=C2)CC3=CC=C(C=C3)OCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70784108 |

Source

|

| Record name | 3-[4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

303733-72-4 |

Source

|

| Record name | 3-[4-({4-[(Oxiran-2-yl)methoxy]phenyl}methyl)phenoxy]propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70784108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。